Isovalerilsarcosina

Descripción general

Descripción

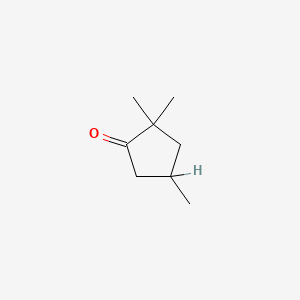

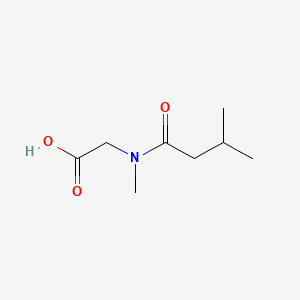

Isovalerylsarcosine is an N-acyl-amino acid that results from the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine . It is a glycine derivative, a N-acyl-amino acid, and a tertiary carboxamide .

Synthesis Analysis

Isovalerylsarcosine is associated with isovaleric acidemia, an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency results in the accumulation of derivatives of isovaleryl-CoA .Chemical Reactions Analysis

Isovaleric acidemia, which is associated with Isovalerylsarcosine, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and transfers electrons to the electron transfer flavoprotein .Physical And Chemical Properties Analysis

Isovalerylsarcosine has a molecular weight of 173.21 g/mol . Other physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación

Investigación médica: Perfil metabólico

La isovalerilsarcosina se ha identificado como un metabolito menor en la condición conocida como acidemia isovalérica (IVA), un trastorno metabólico autosómico recesivo . Se forma a través de la acción de la glicina N-acilasa sobre la sarcosina. Comprender su papel en la IVA puede ayudar en el desarrollo de marcadores de diagnóstico y estrategias terapéuticas.

Ciencia ambiental: Impacto de los productos químicos agrícolas

En el contexto de la ciencia ambiental, los compuestos parentales de la this compound se utilizan para estudiar el impacto de los productos químicos agrícolas en el medio ambiente . Si bien la this compound en sí misma puede no usarse directamente, sus compuestos relacionados pueden ayudar a comprender las vías bioquímicas afectadas por los productos químicos agrícolas.

Bioquímica: Conjugación de aminoácidos

La this compound participa en procesos anormales de conjugación de aminoácidos, lo que puede llevar a la identificación de nuevos metabolitos en enfermedades como la IVA . Esto puede expandir el perfil bioquímico de tales condiciones y ayudar a comprender mejor los mecanismos de la enfermedad.

Aplicaciones industriales: Procesamiento de materiales

Si bien no se encontraron aplicaciones industriales específicas de la this compound, su estructura química sugiere usos potenciales en el procesamiento y síntesis de materiales, donde se utilizan compuestos similares por su reactividad y propiedades de unión .

Tecnología alimentaria: Biomarcador para el consumo de alimentos

La this compound se ha detectado en ciertos alimentos como aves de corral y cerdo, lo que sugiere su potencial como biomarcador para el consumo de estos alimentos . Esto puede ser particularmente útil en la tecnología alimentaria para rastrear patrones dietéticos o verificar la autenticidad de los alimentos

Mecanismo De Acción

Target of Action

Isovalerylsarcosine is a metabolite that is primarily associated with the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism . This enzyme is the primary target of Isovalerylsarcosine .

Mode of Action

Isovalerylsarcosine is formed from isovaleryl-CoA by the action of the enzyme glycine N-acylase on sarcosine . This interaction results in the production of Isovalerylsarcosine, which then participates in various metabolic processes .

Biochemical Pathways

Isovalerylsarcosine is involved in the metabolism of glycine, serine, and threonine . It is a product of these metabolic pathways and can affect downstream processes. The presence of Isovalerylsarcosine can influence the balance and flow of these pathways, potentially leading to various physiological effects .

Pharmacokinetics

It is known that isovalerylsarcosine can be detected in the urine of patients with certain metabolic disorders , suggesting that it is excreted through the urinary system.

Result of Action

The presence of Isovalerylsarcosine in the body can lead to various molecular and cellular effects. For instance, in the context of isovaleric acidemia, a genetic disorder of leucine metabolism, Isovalerylsarcosine is one of the metabolites that can be excreted . The presence of Isovalerylsarcosine and other metabolites can help in the diagnosis of this condition .

Análisis Bioquímico

Biochemical Properties

Isovalerylsarcosine plays a role in biochemical reactions involving amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. The interaction of isovalerylsarcosine with enzymes such as isovaleryl-CoA dehydrogenase is significant in the context of metabolic disorders like isovaleric acidemia. This interaction leads to the accumulation of isovalerylsarcosine and other related metabolites, which can be detected in the urine of affected individuals .

Cellular Effects

Isovalerylsarcosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with metabolic disorders, the accumulation of isovalerylsarcosine can disrupt normal cellular functions. For example, it has been observed that isovalerylsarcosine levels are significantly lower in patients with chronic articular patterns of adult-onset Still’s disease compared to other patterns . This suggests that isovalerylsarcosine may play a role in modulating inflammatory responses and cellular metabolism in specific disease contexts.

Metabolic Pathways

Isovalerylsarcosine is involved in metabolic pathways related to amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile. For example, in patients with isovaleric acidemia, the accumulation of isovalerylsarcosine and other related metabolites can disrupt normal metabolic processes and contribute to the clinical symptoms observed in these patients .

Propiedades

IUPAC Name |

2-[methyl(3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSWCRCPHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236832 | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88127-29-1 | |

| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?

A1: Isovalerylsarcosine is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like isovalerylsarcosine could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.

Q2: Does the presence of isovalerylsarcosine correlate with disease activity or outcome in IVA?

A2: The provided research articles focus primarily on the identification of isovalerylsarcosine as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between isovalerylsarcosine levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.

Q3: Are there any known differences in isovalerylsarcosine levels based on the clinical presentation of IVA?

A3: Currently, there is no information available regarding the specific association of isovalerylsarcosine levels with different clinical presentations of IVA. More research is required to explore whether variations in isovalerylsarcosine levels exist among individuals exhibiting different symptoms or severities of the disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.